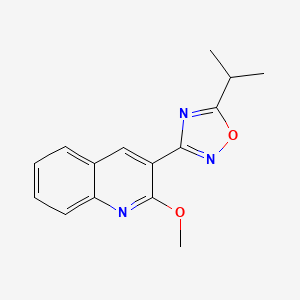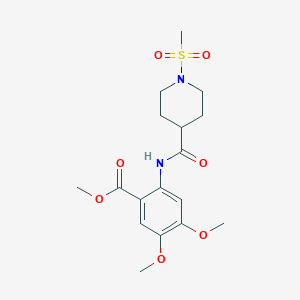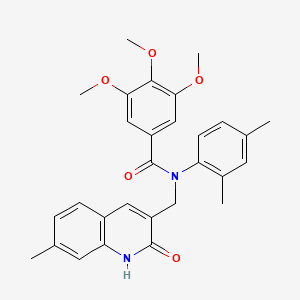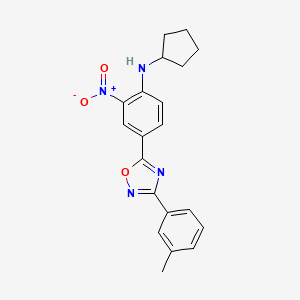
5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
Mecanismo De Acción
The exact mechanism of action of 5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to interact with metal ions through coordination bonds, which leads to fluorescence. As an anti-cancer agent, it is thought to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
Studies have shown that 5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole has low toxicity and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to fully understand its effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is its high selectivity for metal ions, which makes it a useful tool for detecting metal ions in biological and environmental samples. However, its use as an anti-cancer agent is limited by its low solubility and poor bioavailability.
Direcciones Futuras
There are several future directions for the study of 5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for other diseases besides cancer, such as neurodegenerative disorders. Another direction is to develop more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, 5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is a promising chemical compound that has potential applications in various scientific research fields. Its high selectivity for metal ions makes it a useful tool for detecting metal ions in biological and environmental samples, while its potential as an anti-cancer agent requires further investigation. Future studies should focus on improving its solubility and bioavailability, as well as investigating its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
The synthesis of 5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole involves the reaction of isopropyl hydrazinecarboxylate with 2-methoxy-3-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with phosphorus oxychloride and triethylamine to yield the final compound.
Aplicaciones Científicas De Investigación
5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. It has also been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
3-(2-methoxyquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-9(2)14-17-13(18-20-14)11-8-10-6-4-5-7-12(10)16-15(11)19-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAQUTYJKBSZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)






![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)

